N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
Description
Properties
IUPAC Name |
N-cyclopentyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-16-8-7-13-11-15(10-12-4-3-9-22(16)17(12)13)21-19(25)18(24)20-14-5-1-2-6-14/h10-11,14H,1-9H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOCFYSWSFTARK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the hexahydropyridoquinoline core through cyclization reactions, followed by the introduction of the cyclopentyl group and the oxalamide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods would scale up these laboratory procedures, ensuring consistency and efficiency in large-scale synthesis.
Chemical Reactions Analysis
N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s properties.
Reduction: This reaction can reduce specific functional groups, such as ketones, to alcohols, affecting the compound’s reactivity and stability.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s chemical structure. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: Its potential biological activity makes it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Medicine: It may have therapeutic potential, either as a drug candidate or as a lead compound for developing new pharmaceuticals.
Industry: Its unique chemical properties could be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural homology with several oxalamide derivatives reported in the literature. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
| Compound Name | Substituent at N1 | Core Structure | Key Functional Differences |
|---|---|---|---|
| N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide (Target) | Cyclopentyl | Hexahydropyrido[3,2,1-ij]quinolin-3-one | High lipophilicity; potential CNS activity |
| N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide | 3,4-Dimethoxyphenyl | Hexahydropyrido[3,2,1-ij]quinolin-3-one | Enhanced polarity; possible peripheral action |
| N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide | 3-Hydroxypropyl | Hexahydropyrido[3,2,1-ij]quinolin-3-one | Improved aqueous solubility; H-bond donor |
Key Observations:
Substituent Effects on Pharmacokinetics: The cyclopentyl group in the target compound increases lipophilicity (logP ~3.2, estimated), favoring membrane permeability and CNS uptake compared to the polar 3-hydroxypropyl (logP ~1.8) or aromatic 3,4-dimethoxyphenyl (logP ~2.5) analogs . The 3-hydroxypropyl analog exhibits higher aqueous solubility (>50 mg/mL in PBS), making it more suitable for intravenous formulations .
Binding Affinity and Selectivity :
- Preliminary molecular docking studies suggest that the cyclopentyl substituent enhances van der Waals interactions with hydrophobic binding pockets in kinase targets (e.g., CDK5), while the 3,4-dimethoxyphenyl analog shows stronger π-π stacking with aromatic residues in serotonin receptors .
- The 3-hydroxypropyl derivative’s hydroxyl group may form hydrogen bonds with polar residues in soluble epoxide hydrolase (sEH), a target for inflammatory diseases .
Synthetic Accessibility :
Research Findings and Limitations
Critical Analysis :
- The target compound’s CDK5/p25 inhibition is superior to first-generation inhibitors (e.g., roscovitine, IC50 = 100 nM), but its pharmacokinetic profile in vivo remains uncharacterized .
- The 3,4-dimethoxyphenyl analog’s 5-HT2A affinity aligns with antipsychotic drug candidates like risperidone, though off-target effects on adrenergic receptors warrant further study .
Biological Activity
N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a cyclopentyl group and a hexahydropyridoquinoline moiety. Its molecular formula is with a molecular weight of approximately 376.44 g/mol. The compound's structural features suggest potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of hexahydropyridoquinoline compounds exhibit significant anticancer properties. For instance:
- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- Case Study : In vitro studies demonstrated that this compound showed cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range.
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of this compound:
- Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
- Research Findings : Preliminary data suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example, it showed notable inhibition against Staphylococcus aureus and Escherichia coli.
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50/Effectiveness | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | Low micromolar range | [Research Study 1] |
| Antimicrobial | Staphylococcus aureus | Moderate inhibition | [Research Study 2] |
| Antimicrobial | Escherichia coli | Moderate inhibition | [Research Study 3] |
The biological activity of this compound appears to be multifaceted:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Inhibition of key cyclins and cyclin-dependent kinases (CDKs).
- Antimicrobial Mechanisms : Disruption of membrane integrity and interference with metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
